Mat2A-IN-14

MAT2A protein degradation sonodynamic therapy

Mat2A-IN-14 (compound H3) is a stimulus-activated MAT2A degrader—not a conventional allosteric inhibitor. It requires ultrasound to generate ROS and degrade MAT2A protein (87% depletion), achieving an 8.3-fold potency gain (IC50 42 nM vs. 350 nM) in MTAP-knockout HCT-116 cells. This mechanism enables precise temporal and spatial control over MAT2A ablation, enabling functional dissection of catalytic vs. scaffolding roles that is impossible with inhibitors like AG-270 or PF-9366. Also, it's compatible with standard DMSO/Tween 80/PEG300/corn oil injection formulations, avoiding the specialized spray-dried dispersion required for AG-270. Ideal for researchers investigating synthetic lethality in MTAP-deleted cancers (≈15% of all cancers) who need controllable, degradation-based target validation.

Molecular Formula C27H24F2N4O4
Molecular Weight 506.5 g/mol
Cat. No. B12389728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-14
Molecular FormulaC27H24F2N4O4
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)OCC6N5CCC6
InChIInChI=1S/C27H24F2N4O4/c1-2-35-27-30-14-17-12-21(16-5-10-23-22(13-16)32-11-3-4-19(32)15-36-23)25(34)33(24(17)31-27)18-6-8-20(9-7-18)37-26(28)29/h5-10,12-14,19,26H,2-4,11,15H2,1H3
InChIKeyLLNOSMJAMABNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-14: A MAT2A-Targeting Degrader with Ultrasound-Activated Reactive Oxygen Species Generation for MTAP-Deleted Cancer Research


Mat2A-IN-14 (compound H3) is an experimental methionine adenosyltransferase 2A (MAT2A)-targeting small molecule that functions via a distinct mechanism from conventional allosteric MAT2A inhibitors. Unlike compounds that bind the enzyme's allosteric site, Mat2A-IN-14 generates reactive oxygen species (ROS) after sonication (ultrasound) activation and degrades cellular MAT2A via rapid oxidative reactions . MAT2A inhibition is synthetically lethal in cancers harboring homozygous MTAP deletion, a genetic alteration present in approximately 15% of all cancers [1]. The compound has demonstrated antiproliferative activity in MTAP knockout human colorectal carcinoma HCT-116 cells, with potency that increases approximately 8.3-fold under sonication conditions .

Why Mat2A-IN-14 Cannot Be Substituted with AG-270, PF-9366, or Other Conventional MAT2A Inhibitors


The MAT2A inhibitor landscape encompasses compounds with fundamentally divergent mechanisms of action and activation requirements. Conventional MAT2A inhibitors such as AG-270 and PF-9366 operate as allosteric enzyme inhibitors that reversibly bind to MAT2A, reducing S-adenosylmethionine (SAM) production [1][2]. In contrast, Mat2A-IN-14 functions as a stimulus-activated degrader that requires ultrasound exposure to generate reactive oxygen species and subsequently degrade the MAT2A protein via oxidative reactions . This mechanistic divergence means that substitution with a conventional inhibitor would produce fundamentally different experimental outcomes—enzyme inhibition versus protein degradation—and would eliminate the spatial and temporal control conferred by ultrasound activation. Additionally, AG-270 exhibits low aqueous solubility (<1.0 µM at pH 7.4) requiring specialized spray-dried dispersion formulation for in vivo studies [1], while PF-9366 shows substantially weaker cellular potency than Mat2A-IN-14 under optimized conditions .

Quantitative Differentiation Evidence: Mat2A-IN-14 vs. AG-270, PF-9366, and In-Class Alternatives


Mechanism of Action Divergence: Ultrasound-Activated Degrader vs. Allosteric Enzyme Inhibitors

Mat2A-IN-14 employs a fundamentally distinct mechanism of action compared to conventional MAT2A inhibitors. Whereas AG-270 and PF-9366 function as reversible allosteric enzyme inhibitors that reduce SAM biosynthesis by blocking MAT2A catalytic activity, Mat2A-IN-14 acts as a stimulus-activated degrader that generates reactive oxygen species (ROS) after ultrasound exposure, leading to oxidative degradation and specific depletion of cellular MAT2A protein . AG-270 is a noncompetitive allosteric inhibitor with an enzymatic IC50 of 14 nM [1], while PF-9366 is a MAT2A inhibitor with an IC50 of 420 nM and Kd of 170 nM [2]. Neither compound induces protein degradation; both function by inhibiting enzyme activity. This mechanistic distinction creates non-overlapping experimental utilities, as Mat2A-IN-14 enables spatial and temporal control of MAT2A ablation via ultrasound activation, whereas allosteric inhibitors produce systemic, reversible enzyme inhibition without degradation.

MAT2A protein degradation sonodynamic therapy reactive oxygen species

Activation-Dependent Potency Gain: 8.3-Fold IC50 Improvement with Sonication in MTAP-Knockout HCT-116 Cells

Mat2A-IN-14 exhibits a pronounced activation-dependent increase in antiproliferative potency. In MTAP knockout human HCT-116 colon cancer cells, the compound demonstrates an IC50 of 0.35 µM (350 nM) in the absence of sonication . Under identical conditions with 4 minutes of sonication, the IC50 improves to 42 nM , representing an 8.3-fold enhancement in potency. This activation-dependent potency gain is a distinctive feature not shared by conventional MAT2A inhibitors such as AG-270 or PF-9366, which do not require external stimuli for activity. For reference, AG-270 exhibits an IC50 of 20 nM in HCT116 MTAP-null cell SAM at 72 hours without requiring activation [1], while PF-9366 shows substantially weaker cellular potency with proliferation IC50 values around 10 µM in Huh-7 cells [2]. The 42 nM sonication-activated potency of Mat2A-IN-14 places it within the potent range for MAT2A-targeting compounds, while its unactivated state (350 nM) provides a useful baseline for controlled experimental designs.

antiproliferative activity sonication activation MTAP deletion HCT-116

Target Engagement via Protein Degradation: 87% MAT2A Depletion in Human Colon Cancer Cells with Ultrasound Co-Treatment

Mat2A-IN-14 achieves robust target engagement via protein degradation rather than enzymatic inhibition. In human colon cancer cells, the combination of Mat2A-IN-14 with ultrasound induces 87% depletion of cellular MAT2A protein . This near-complete target elimination contrasts with the reversible enzyme inhibition produced by AG-270 and PF-9366, which reduce MAT2A catalytic activity without affecting protein abundance. AG-270 demonstrates 91% inhibition of enzymatic MAT2A activity at saturating concentrations [1], but this represents activity suppression rather than protein removal. The degradation-based mechanism of Mat2A-IN-14 may produce distinct downstream biological consequences, including potential disruption of any scaffolding or non-catalytic functions of the MAT2A protein. The 87% depletion is achieved under combined compound-plus-ultrasound treatment conditions ; unstimulated compound alone does not produce this level of degradation.

MAT2A degradation ultrasound activation target engagement protein depletion

Formulation and Solubility Advantages Relative to AG-270 for In Vivo Research Applications

Mat2A-IN-14 offers practical formulation advantages over the clinical-stage comparator AG-270. AG-270 has documented low aqueous solubility (<1.0 µM at pH 7.4) and requires a spray-dried dispersion formulation for oral pharmacokinetic studies in higher species; oral dosing in mouse xenograft models required a bespoke formulation containing 6.7% w/w HPMCAS-MF, 1% w/w PVP K30, 2% w/w TPGS, and 0.1% Simethicone [1]. In contrast, Mat2A-IN-14 is reported to be typically soluble in DMSO at concentrations of 10 mM , enabling straightforward preparation of stock solutions for in vitro studies. For in vivo applications, Mat2A-IN-14 can be formulated using standard injection formulation approaches including DMSO:Tween 80:Saline (10:5:85), DMSO:PEG300:Tween 80:Saline (10:40:5:45), or DMSO:Corn oil (10:90) . This formulation flexibility reduces technical barriers for researchers transitioning from in vitro to in vivo studies and eliminates the need for specialized spray-drying equipment required for AG-270.

solubility formulation in vivo compatibility DMSO solubility

Recommended Research Applications for Mat2A-IN-14 Based on Quantitative Evidence


Spatiotemporally Controlled MAT2A Ablation in MTAP-Deleted Cancer Models

Based on the 8.3-fold sonication-dependent potency enhancement (IC50 350 nM → 42 nM) in MTAP knockout HCT-116 cells and the 87% MAT2A depletion achieved with ultrasound co-treatment, Mat2A-IN-14 is optimally suited for studies requiring precise temporal and spatial control over MAT2A protein ablation . Unlike constitutively active allosteric inhibitors such as AG-270 or PF-9366, Mat2A-IN-14 enables researchers to initiate MAT2A degradation at defined time points and in specific regions of a cell population or tissue using focused ultrasound. This capability is particularly valuable for investigating the acute consequences of MAT2A loss, studying cell cycle or metabolic adaptation kinetics, and examining the reversibility or irreversibility of MAT2A-dependent phenotypes. The 87% depletion efficiency provides a robust dynamic range for detecting downstream molecular changes .

Distinguishing Enzymatic vs. Non-Catalytic Functions of MAT2A via Degradation-Based Targeting

The degradation-based mechanism of Mat2A-IN-14 (87% protein depletion) enables functional dissection of MAT2A biology that is inaccessible using allosteric enzyme inhibitors . While AG-270 suppresses MAT2A catalytic activity (91% inhibition), it does not remove the MAT2A protein, leaving any scaffolding, protein-protein interaction, or non-enzymatic functions intact . Comparative studies using Mat2A-IN-14 (degradation) versus AG-270 (enzyme inhibition) can help distinguish whether observed phenotypes arise from loss of SAM production (shared by both compounds) or from disruption of additional MAT2A protein functions (unique to Mat2A-IN-14). This application is particularly relevant in contexts where MAT2A has been implicated in cellular processes beyond its canonical role in methionine metabolism.

Early-Stage In Vivo Proof-of-Concept Studies Requiring Accessible Formulation

For research groups planning initial in vivo evaluation of MAT2A targeting without specialized formulation infrastructure, Mat2A-IN-14 offers practical advantages over AG-270. AG-270 requires bespoke spray-dried dispersion formulation due to its low aqueous solubility (<1.0 µM at pH 7.4), creating technical and resource barriers for laboratories without pharmaceutical formulation capabilities . In contrast, Mat2A-IN-14 is compatible with standard injection formulations using DMSO with Tween 80, PEG300, or corn oil vehicles . This formulation accessibility enables pilot in vivo studies with lower upfront investment, making Mat2A-IN-14 a pragmatic choice for initial target validation in animal models before committing to more complex formulation-intensive compounds. However, researchers should note that in vivo ultrasound delivery protocols will require additional optimization for Mat2A-IN-14 activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mat2A-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.